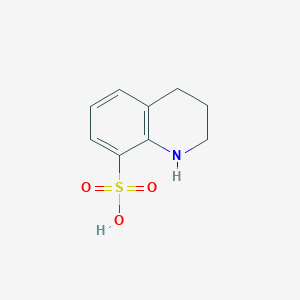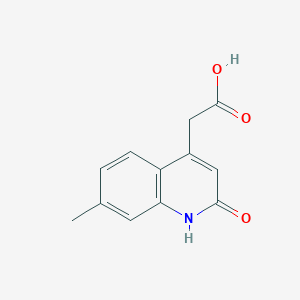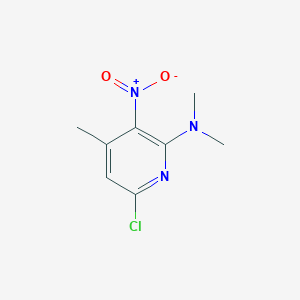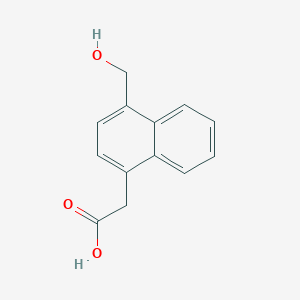![molecular formula C14H14O2 B11889502 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan](/img/structure/B11889502.png)
6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan is a chemical compound belonging to the class of naphthofurans These compounds are characterized by a fused ring system consisting of a naphthalene ring and a furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan can be achieved through several synthetic routes. One common method involves the cycloaddition reaction, where a naphthalene derivative undergoes a [3+2] cycloaddition with a suitable furan derivative under visible-light-mediated conditions . This method is environmentally friendly and offers good yields with excellent regioselectivity and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale cycloaddition reactions using optimized reaction conditions to ensure high efficiency and yield. The use of continuous flow reactors and advanced catalytic systems can further enhance the scalability and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can convert the compound into dihydronaphtho derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphtho derivatives.
Substitution: Various substituted naphthofuran derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and novel materials.
Biology: The compound exhibits potential biological activities, including antitumor and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan involves its interaction with specific molecular targets and pathways. The compound can modulate cellular processes by binding to enzymes or receptors, leading to changes in cellular signaling and function. For example, its antitumor activity may involve the inhibition of key enzymes involved in cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Hydroxy-7-methoxy-2,3,8-trimethyl-3-(4-methyl-3-penten-1-yl)-2,3-dihydronaphtho[1,2-b]furan-6,9-dione
- 4-Methoxy-3-methyl-1-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-allopyranoside
Uniqueness
6-Methoxy-4-methyl-1,3-dihydronaphtho[2,3-c]furan stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C14H14O2 |
|---|---|
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
6-methoxy-4-methyl-1,3-dihydrobenzo[f][2]benzofuran |
InChI |
InChI=1S/C14H14O2/c1-9-13-6-12(15-2)4-3-10(13)5-11-7-16-8-14(9)11/h3-6H,7-8H2,1-2H3 |
InChI-Schlüssel |
RUTRTUPJCADJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C=C(C=CC2=CC3=C1COC3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Ethoxy-1-thia-4-azaspiro[4.5]dec-3-en-2-one](/img/structure/B11889434.png)



![1,6-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B11889461.png)

![2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone](/img/structure/B11889476.png)



![(4'-Fluoro-[1,1'-biphenyl]-3-yl)boronic acid](/img/structure/B11889492.png)

